molecular formula C10H13N3O B1277143 3-(5-Amino-1H-benzimidazol-1-YL)-1-propanol CAS No. 883544-22-7

3-(5-Amino-1H-benzimidazol-1-YL)-1-propanol

Cat. No.: B1277143
CAS No.: 883544-22-7
M. Wt: 191.23 g/mol
InChI Key: YTAHHOGABYQTFD-UHFFFAOYSA-N
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Description

3-(5-Amino-1H-benzimidazol-1-YL)-1-propanol is an organic compound that features a benzimidazole ring with an amino group at the 5-position and a propanol group at the 1-position

Scientific Research Applications

3-(5-Amino-1H-benzimidazol-1-YL)-1-propanol has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Amino-1H-benzimidazol-1-YL)-1-propanol typically involves the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of Amino Group: The amino group at the 5-position can be introduced through nitration followed by reduction. Nitration is usually carried out using a mixture of concentrated nitric and sulfuric acids, and reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Attachment of Propanol Group: The propanol group can be attached via a nucleophilic substitution reaction. This involves the reaction of the benzimidazole derivative with a suitable alkyl halide, such as 3-chloropropanol, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the benzimidazole ring can yield various hydrogenated derivatives.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydrogenated benzimidazole derivatives.

    Substitution: Amides or secondary amines.

Mechanism of Action

The mechanism of action of 3-(5-Amino-1H-benzimidazol-1-YL)-1-propanol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The benzimidazole ring is known to bind to various biological targets, which can result in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound without the amino and propanol groups.

    5-Aminobenzimidazole: Similar structure but lacks the propanol group.

    3-(1H-Benzimidazol-1-yl)propanol: Similar structure but lacks the amino group.

Uniqueness

3-(5-Amino-1H-benzimidazol-1-YL)-1-propanol is unique due to the presence of both the amino group and the propanol group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

3-(5-aminobenzimidazol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-8-2-3-10-9(6-8)12-7-13(10)4-1-5-14/h2-3,6-7,14H,1,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAHHOGABYQTFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=CN2CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424705
Record name 3-(5-AMINO-1H-BENZIMIDAZOL-1-YL)-1-PROPANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883544-22-7
Record name 3-(5-AMINO-1H-BENZIMIDAZOL-1-YL)-1-PROPANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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